Enhanced Transesterification Lability: 2-Phenyl-1,3,2-dioxaborolane vs. Pinacol Ester
The transesterification of 2-phenyl-1,3,2-dioxaborolane with various diols proceeds at rates that are structurally dependent on the incoming diol, with the ethylene glycol-derived ring exhibiting substantially higher lability than the pinacol-derived analog [1]. This differential reactivity underpins the use of the compound in boronic ester metathesis for dynamic combinatorial library generation, a function for which the pinacol ester is not a viable substitute [2].
| Evidence Dimension | Relative transesterification rate (qualitative) |
|---|---|
| Target Compound Data | Rapid transesterification with structurally diverse diols; equilibrium established under mild conditions |
| Comparator Or Baseline | 2-Phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol ester) |
| Quantified Difference | Significantly faster; pinacol ester is described as 'stable' and 'less prone to transesterification' under comparable conditions |
| Conditions | Various diols in organic solvent, ambient to mild heating |
Why This Matters
For applications requiring dynamic exchange (e.g., vitrimer synthesis, combinatorial library generation), the ethylene glycol ester is functionally distinct from the pinacol ester.
- [1] Roy, C. D.; Brown, H. C. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. J. Organomet. Chem. 2007, 692, 784–790. View Source
- [2] Leibler, L.; Nicolay, R. Compound library preparation process based on exchange reaction between differently substituted dioxaborolanes or dioxaborinanes. WO 2017/029411 A1, 2017. View Source
